1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Description
Properties
IUPAC Name |
1-ethyl-3-piperidin-3-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-17-13-8-4-3-7-12(13)14(16-17)11-6-5-9-15-10-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJCBODYZJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 206.29 g/mol. The compound features a tetrahydroindazole core substituted with a piperidine ring and an ethyl group.
Anticancer Activity
Recent studies have demonstrated that indazole derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indazole Derivative A | HT-29 (Colorectal) | 2.5 |
| Indazole Derivative B | TK-10 (Renal) | 3.0 |
These derivatives were effective in delaying tumor growth in xenograft models, indicating their potential as therapeutic agents against specific cancers .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated. It has been reported to act on the cannabinoid receptor system, particularly as an antagonist to the CB1 receptor. This action suggests potential applications in treating conditions such as obesity and anxiety disorders .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine ring and the ethyl substituent significantly affect the biological activity of the compound. For example:
- Piperidine Substitution : Variations in piperidine substituents can enhance receptor binding affinity.
- Ethyl Group Variation : Replacing the ethyl group with larger alkyl chains has been shown to improve anticancer efficacy.
Case Studies
One notable study involved the synthesis of several indazole derivatives based on the structure of this compound. These derivatives were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of effectiveness:
-
Study on Anticancer Activity :
- Researchers synthesized a series of derivatives and evaluated their effects on HT-29 and TK-10 cell lines.
- Results indicated that certain modifications led to compounds with IC50 values as low as 2.5 µM for HT-29 cells.
-
Neuropharmacological Study :
- A separate investigation assessed the compound's effects on anxiety-related behaviors in animal models.
- The results suggested that the compound could reduce anxiety-like behaviors significantly compared to control groups.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that indazole derivatives exhibit significant anticancer properties. The compound has been studied as a tubulin inhibitor, which interferes with cell mitosis during the M-phase, making it a candidate for cancer treatment .
- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various pathogens. In vitro studies have demonstrated that derivatives of indazole can effectively inhibit bacterial growth, suggesting potential use in treating infections .
- CNS Disorders : Compounds similar to 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole are being explored as allosteric modulators of G protein-coupled receptors (GPCRs) for the treatment of central nervous system (CNS) disorders. These modulators can provide new therapeutic avenues for conditions like depression and anxiety .
Case Study 1: Anticancer Activity
A study conducted on various indazole derivatives demonstrated that those with piperidine substitutions exhibited enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule dynamics during cell division .
Case Study 2: Antimicrobial Evaluation
In a series of experiments evaluating antimicrobial activity, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to improved efficacy compared to standard antibiotics .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the indazole core and the heterocyclic moieties. Key comparisons include:
Electronic and Steric Considerations
- Piperidinyl vs. In contrast, the pyrazin-2-yl substituent (as in ) offers π-conjugation, which may stabilize charge-transfer interactions.
- Ethyl vs.
Preparation Methods
General Synthetic Strategy
The synthetic route generally starts from 1,4-dioxaspiro[4.5]decan-8-one , a commercially available ketal-protected cyclic ketone, which undergoes acylation, cyclization with hydrazine derivatives, ester hydrolysis, amide coupling, ketal deprotection, and final reductive amination to afford the target tetrahydroindazole derivatives with piperidine substituents.
Stepwise Preparation Method
| Step | Reaction | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Acylation of 1,4-dioxaspiro[4.5]decan-8-one | Diethyl oxalate, Lithium diisopropylamide (LDA), −78 °C | Keto-ester intermediate | ~68-80% |
| 2 | Cyclization with hydrazine derivative | Propyl hydrazine or hydrazine hydrate | Formation of tetrahydroindazole core | ~82% |
| 3 | Ester hydrolysis | Acidic or basic hydrolysis conditions | Carboxylic acid intermediate | ~84% |
| 4 | Amide coupling with piperidine | Piperidine, coupling agents (e.g., EDC, HATU) | Amide intermediate with piperidinyl substituent | Variable |
| 5 | Ketal protecting group removal | Acidic conditions (e.g., 3N HCl) | Deprotected ketone | Quantitative |
| 6 | Reductive amination with ethylamine or ethyl derivatives | Reductive amination reagents (e.g., NaBH3CN) | Final N-ethyl substituted tetrahydroindazole | Variable |
Detailed Reaction Procedures and Findings
Acylation and Cyclization
The initial acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl oxalate is performed in the presence of LDA at −78 °C to form a keto-ester intermediate with good yield (~68-80%). This step is critical for introducing the oxalate moiety necessary for subsequent cyclization.
Cyclization is achieved by treatment with hydrazine derivatives such as propyl hydrazine or hydrazine hydrate, affording the tetrahydroindazole ring system in high yield (~82%). This step forms the core heterocyclic structure essential for biological activity.
Ester Hydrolysis and Amide Formation
The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid intermediate. This intermediate is crucial for amide bond formation with piperidine, which introduces the piperidin-3-yl substituent at the 3-position of the tetrahydroindazole.
Amide coupling is typically carried out using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HATU, or carbonyldiimidazole (CDI) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA). These conditions facilitate efficient amide bond formation with good selectivity.
Ketal Deprotection and Reductive Amination
The ketal protecting group is removed under acidic conditions (e.g., 3N HCl), exposing the ketone functionality necessary for the final functionalization step.
Reductive amination is then employed to introduce the ethyl group at the N-1 position of the tetrahydroindazole. This involves reaction of the ketone with ethylamine or ethyl derivatives in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN), affording the final compound with variable yields depending on the amine and conditions used.
Representative Synthetic Scheme Summary
| Intermediate | Description | Key Reagents | Notes |
|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decan-8-one | Commercially available | Starting material |
| 2 | Keto-ester from acylation | Diethyl oxalate, LDA | −78 °C, good yield |
| 3 | Tetrahydroindazole core | Propyl hydrazine or hydrazine hydrate | Cyclization step |
| 4 | Carboxylic acid intermediate | Hydrolysis reagents | Acid or base hydrolysis |
| 5b | Amide with piperidine | Piperidine, coupling agents (EDC, HATU) | Amide bond formation |
| Final | N-ethyl substituted tetrahydroindazole | Reductive amination reagents | Ketal deprotection prior |
Notes on Reaction Optimization and Purification
Silica gel chromatography (0–60% ethyl acetate in hexanes) is commonly used for purification of intermediates and final compounds.
Reverse-phase preparative high-performance liquid chromatography (HPLC) is employed for separation of regioisomers and stereoisomers when necessary.
Reaction yields vary depending on the specific amines and substituents used in the reductive amination step, with some derivatives requiring further optimization for scale-up.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1,4-dioxaspiro[4.5]decan-8-one |
| Key Reagents | Diethyl oxalate, LDA, hydrazine derivatives, piperidine, coupling agents (EDC, HATU), acid (3N HCl), reductive amination agents |
| Reaction Temperatures | −78 °C (acylation), room temperature to reflux (other steps) |
| Solvents | THF, DMSO, acetonitrile, methanol |
| Purification Methods | Silica gel chromatography, preparative HPLC |
| Typical Yields | 68–84% for key steps; variable for final reductive amination |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions or functionalization of the indazole core. For example, substituted indazoles can be synthesized via:
- Cyclization of hydrazines with carbonyl-containing intermediates under acidic conditions.
- N-alkylation of the indazole nitrogen using ethyl halides or tosylates in the presence of a base (e.g., K₂CO₃).
- Piperidine substitution at the 3-position via nucleophilic aromatic substitution or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Key intermediates should be characterized by NMR and HRMS (as exemplified for trifluoromethyl-substituted indazoles in ) to confirm regioselectivity .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
- Crystal growth via slow evaporation or diffusion methods.
- Data collection using a diffractometer (e.g., Mo-Kα radiation).
- Structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL .
For coordination complexes (e.g., Cu(II) or Co(II) with indazole derivatives), bond lengths and angles are analyzed to confirm metal-ligand interactions .
Basic: What preliminary pharmacological assays are recommended to evaluate bioactivity?
Methodological Answer:
Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates.
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity profiling on human cell lines (e.g., HEK293) to assess selectivity. Dose-response curves (IC₅₀ values) are generated using non-linear regression analysis .
Advanced: How can contradictions in inhibitory efficiency data across experimental conditions be resolved?
Methodological Answer:
Discrepancies (e.g., temperature-dependent corrosion inhibition in ) require systematic analysis:
- Factorial design ( ) to isolate variables (e.g., pH, temperature, concentration).
- Adsorption isotherm validation (Langmuir vs. Freundlich models) to confirm surface interaction mechanisms .
- Comparative kinetics (Arrhenius plots) to distinguish thermodynamic vs. kinetic contributions. Replicate studies under controlled conditions are critical .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with inhibitory efficacy .
- Molecular docking (AutoDock Vina): Models binding poses with receptors (e.g., Factor Xa in ).
- Molecular Dynamics (MD) simulations: Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .
Monte Carlo simulations (as in ) optimize adsorption configurations on metallic surfaces for corrosion studies .
Advanced: How can synthetic yield be optimized using response surface methodology (RSM)?
Methodological Answer:
- Central Composite Design (CCD): Varies factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions.
- ANOVA analysis: Validates model significance (p < 0.05) and interaction effects.
- Validation runs: Confirm predicted yields within ±5% error .
For example, optimizing menthone-derived indazoles () achieved >90% yield by tuning reaction time and stoichiometry .
Advanced: How does the piperidin-3-yl substituent influence receptor binding compared to other heterocycles?
Methodological Answer:
- Comparative docking studies with analogs (e.g., pyridine or morpholine derivatives) reveal steric and electronic effects.
- Free-energy calculations (MM/PBSA): Quantify binding affinity differences due to piperidine’s conformational flexibility.
- Pharmacophore mapping: Identifies critical H-bond donors/acceptors. For Factor Xa inhibitors ( ), the piperidine’s basic nitrogen enhances ionic interactions with Asp189 .
Advanced: What spectroscopic techniques resolve ambiguities in regiochemical assignments?
Methodological Answer:
- NOESY/ROESY NMR: Detects through-space correlations to confirm substituent positions.
- ¹³C-¹H HMBC: Correlates long-range couplings to differentiate N1 vs. N2 alkylation.
- IR spectroscopy: Identifies NH stretches (3200–3400 cm⁻¹) to verify indazole tautomerism .
Advanced: How are adsorption mechanisms of this compound on metal surfaces validated?
Methodological Answer:
- Electrochemical impedance spectroscopy (EIS): Measures charge-transfer resistance to confirm monolayer formation.
- Polarization curves: Classify inhibitors as anodic, cathodic, or mixed-type (as in ).
- XPS analysis: Detects elemental composition changes on steel surfaces (e.g., Fe²⁺/Fe³⁺ ratios) .
Advanced: What strategies mitigate toxicity risks in preclinical development?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
